2-Pyrrolylboronic acid
Overview
Description
2-Pyrrolylboronic acid is a boronic acid derivative that has become increasingly popular in recent years due to its potential uses in various fields of research and industry .
Synthesis Analysis
Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of these compounds is a well-studied area of chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C4H6BNO2 . It has an average mass of 110.91 Da . The structure of the molecule includes a boronic acid group attached to a pyrrole ring .
Chemical Reactions Analysis
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 356.0±34.0 °C . Its density is predicted to be 1.28±0.1 g/cm3 . The compound is expected to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
Catalytic Reactions and Synthesis
- 2-Pyrrolylboronic acid is utilized in palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids, including heteroaromatic ones. This transformation applies to a broad array of pyrrolidines and boronic acids (Spangler et al., 2015).
- An improved protocol for the preparation of 3-pyridyl- and other arylboronic acids involves lithium-halogen exchange and "in situ quench" techniques (Li et al., 2002).
Photoluminescent Conjugated Polymers
- This compound is used in synthesizing π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units. These polymers are used in electronic applications due to their good solubility, processability into thin films, and strong photoluminescence (Beyerlein & Tieke, 2000).
Suzuki-Type C−C Coupling
- This compound is a component in the synthesis of highly active palladium catalysts for Suzuki-type C−C coupling. The use of bis(oxazolinyl)pyrrole as a monoanionic tridentate supporting ligand enhances the activity of these catalysts (Mazet & Gade, 2001).
Synthesis of Polysubstituted Pyrroles
- A novel Pd(II)-catalyzed oxidative approach is employed to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. This transformation involves cascade formation of C-C and C-N bonds via oxidative arylation of unactive alkenes, followed by intramolecular aza-Wacker cyclization (Zheng et al., 2015).
Electropolymerization of Carboranyl-Functionalized Pyrroles
- This compound plays a role in the synthesis of carboranyl-functionalized pyrroles and thiophenes, which are subsequently electropolymerized. These conducting polymer films exhibit properties like reversible p-doping, making them suitable for electronic applications (Hao et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-Pyrrolylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the formally nucleophilic organic groups, such as this compound, are transferred from boron to the transition metal catalyst . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a part of a larger biochemical pathway that leads to the formation of complex organic compounds . The downstream effects of this pathway include the synthesis of a variety of organic compounds with diverse structures and functionalities .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Safety and Hazards
Future Directions
Boronic acids, including 2-Pyrrolylboronic acid, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on developing new chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
1H-pyrrol-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSQZHEAXPENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400625 | |
Record name | 2-Pyrrolylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763120-43-0 | |
Record name | 2-Pyrrolylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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